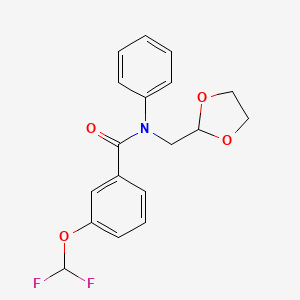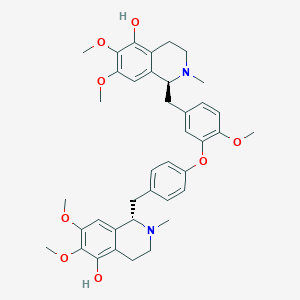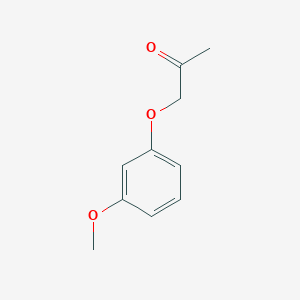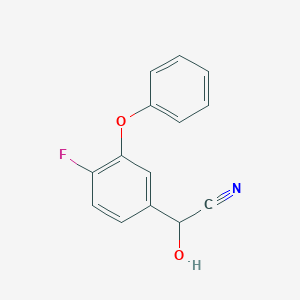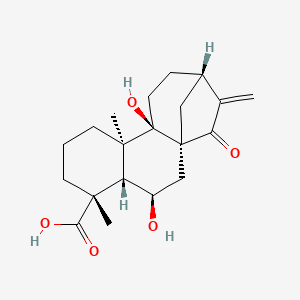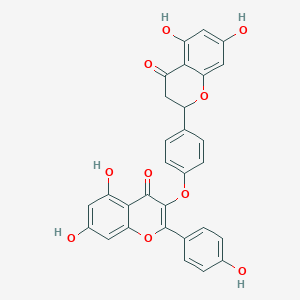
Chrysocauloflavone I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysocauloflavone I is a rare biflavonoid compound that has been isolated from the plant Selaginella doederleinii. Biflavonoids are a class of flavonoids that consist of two flavonoid units linked together. This compound has garnered attention due to its unique chemical structure and potential biological activities, including cytotoxic effects on certain cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chrysocauloflavone I can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the formation of a C-O bond between two flavonoid units. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, primarily Selaginella doederleinii. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Chrysocauloflavone I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavonoids, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying biflavonoid synthesis and reactivity.
Wirkmechanismus
The mechanism of action of chrysocauloflavone I involves its interaction with various molecular targets and pathways:
Cytotoxic Effects: The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Chrysocauloflavone I is unique among biflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Delicaflavone: Another biflavonoid with a similar C-O linkage but different biological properties.
Amentoflavone: A well-known biflavonoid with distinct anticancer and anti-inflammatory activities.
Ginkgetin: A biflavonoid with potent antioxidant and neuroprotective effects.
This compound stands out due to its unique combination of cytotoxic, antioxidant, and anti-inflammatory properties, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C30H20O10 |
|---|---|
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
3-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-12,23,31-35H,13H2 |
InChI-Schlüssel |
LYCITTYNRZICCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



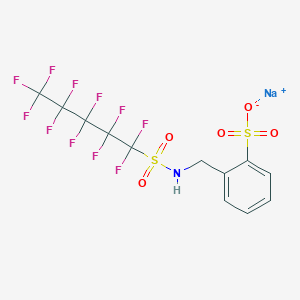

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)
